molecular formula C15H18ClN3O2 B2880204 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide CAS No. 941895-21-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide

Cat. No.: B2880204
CAS No.: 941895-21-2
M. Wt: 307.78
InChI Key: RHEYKDDWFXVHMW-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide is a compound that features a piperazine ring substituted with a 3-chlorophenyl group and an N-cyclopropyl-2-oxoacetamide moiety

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide has several applications in scientific research:

Future Directions

The future directions for research on “2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopropyl-2-oxoacetamide” and similar compounds could involve further exploration of their potential therapeutic uses. For example, some piperazine derivatives are being investigated for their potential to slow cognitive loss by improving sleep in people with early stage memory loss or dementia .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other piperazine derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorophenyl and cyclopropyl groups in the molecule.

Molecular Mechanism

The molecular mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with piperazine under appropriate conditions. The resulting intermediate is then reacted with cyclopropyl isocyanate to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or chlorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the cyclopropyl-2-oxoacetamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c16-11-2-1-3-13(10-11)18-6-8-19(9-7-18)15(21)14(20)17-12-4-5-12/h1-3,10,12H,4-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEYKDDWFXVHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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